molecular formula C91H144N12O34 B15138554 Trivalent GalNAc-DBCO

Trivalent GalNAc-DBCO

Cat. No.: B15138554
M. Wt: 1950.2 g/mol
InChI Key: MUDHYUDVXOPWNN-IMTCGYAUSA-N
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Description

Trivalent N-acetylgalactosamine-dibenzocyclooctyne (Trivalent GalNAc-DBCO) is a compound that combines the properties of N-acetylgalactosamine (GalNAc) and dibenzocyclooctyne (DBCO). GalNAc is a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. This makes this compound particularly useful for targeted delivery to liver cells . The DBCO moiety allows for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry reaction that is bioorthogonal and does not require copper catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trivalent GalNAc-DBCO involves the conjugation of GalNAc to DBCO through a series of chemical reactions. One common method includes the activation of GalNAc with a suitable linker, followed by its conjugation to DBCO. The reaction conditions typically involve mild temperatures and neutral pH to preserve the integrity of both GalNAc and DBCO .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure consistency and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the product’s purity and molecular weight .

Chemical Reactions Analysis

Types of Reactions

Trivalent GalNAc-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The SPAAC reaction between this compound and azide-containing molecules typically occurs under mild conditions, without the need for a catalyst. The reaction is usually carried out in aqueous solutions at room temperature .

Major Products Formed

The major products formed from the SPAAC reaction are triazole-linked conjugates. These conjugates retain the biological activity of both the GalNAc and the azide-containing molecule, making them useful for targeted delivery and therapeutic applications .

Scientific Research Applications

Chemistry

In chemistry, Trivalent GalNAc-DBCO is used for the synthesis of complex bioconjugates. Its ability to undergo SPAAC reactions makes it a valuable tool for creating stable, bioorthogonal linkages .

Biology

In biological research, this compound is used to study receptor-mediated endocytosis and targeted delivery to hepatocytes. It is also employed in the development of targeted protein degradation technologies, such as lysosome-targeting chimeras (LYTACs) .

Medicine

In medicine, this compound is used for the targeted delivery of therapeutic agents to the liver. This includes the delivery of small interfering RNA (siRNA) and antisense oligonucleotides for the treatment of liver diseases .

Industry

In the pharmaceutical industry, this compound is used in the development of targeted drug delivery systems. Its ability to selectively bind to ASGPR makes it an ideal candidate for liver-specific therapies .

Mechanism of Action

Trivalent GalNAc-DBCO exerts its effects through the high-affinity binding of GalNAc to the asialoglycoprotein receptor (ASGPR) on hepatocytes. Upon binding, the compound is internalized via receptor-mediated endocytosis. The DBCO moiety allows for the conjugation of therapeutic agents through SPAAC reactions, facilitating targeted delivery to liver cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality. The GalNAc moiety allows for targeted delivery to hepatocytes, while the DBCO moiety enables bioorthogonal conjugation through SPAAC reactions. This combination makes it highly versatile for various scientific and medical applications .

Properties

Molecular Formula

C91H144N12O34

Molecular Weight

1950.2 g/mol

IUPAC Name

5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propoxy]propanoylamino]propyl]pentanamide

InChI

InChI=1S/C91H144N12O34/c1-60(107)99-79-85(122)82(119)67(54-104)135-88(79)132-39-11-8-21-70(110)92-32-14-35-95-74(114)28-43-129-57-91(58-130-44-29-75(115)96-36-15-33-93-71(111)22-9-12-40-133-89-80(100-61(2)108)86(123)83(120)68(55-105)136-89,59-131-45-30-76(116)97-37-16-34-94-72(112)23-10-13-41-134-90-81(101-62(3)109)87(124)84(121)69(56-106)137-90)102-77(117)31-42-125-47-49-127-51-52-128-50-48-126-46-38-98-73(113)26-27-78(118)103-53-65-19-5-4-17-63(65)24-25-64-18-6-7-20-66(64)103/h4-7,17-20,67-69,79-90,104-106,119-124H,8-16,21-23,26-59H2,1-3H3,(H,92,110)(H,93,111)(H,94,112)(H,95,114)(H,96,115)(H,97,116)(H,98,113)(H,99,107)(H,100,108)(H,101,109)(H,102,117)/t67-,68-,69-,79-,80-,81-,82+,83+,84+,85-,86-,87-,88-,89-,90-/m1/s1

InChI Key

MUDHYUDVXOPWNN-IMTCGYAUSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)CO)O)O

Origin of Product

United States

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